molecular formula C9H6BrNO3 B3144682 6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 557093-36-4

6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No. B3144682
CAS RN: 557093-36-4
M. Wt: 256.05 g/mol
InChI Key: YSDAAIVIVNBPEU-UHFFFAOYSA-N
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Description

“6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties and their potential to be the target . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO 2 salt and NaH 2 PO 4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. For instance:

Interleukin-2 Inducible T Cell Kinase (ITK) Inhibition

6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid: has been utilized in the preparation of indolylindazoles and indolylpyrazolopyridines as inhibitors of ITK . These compounds hold promise for immune-related therapeutic interventions .

Hedgehog Pathway Modulation

The compound has been employed in the synthesis of amide conjugates with ketoprofen , which act as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and tissue regeneration .

Total Synthesis of Natural Products

Researchers have used 6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid as a reactant in the total synthesis of various natural products. For example:

Antioxidant Potential

In a study, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives containing an imidazole moiety (which includes the indole scaffold) exhibited good scavenging potential as antioxidants .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

6-bromo-2-oxo-1,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-6-3-7-4(2-8(12)11-7)1-5(6)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDAAIVIVNBPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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